Rasagiline 13C3 mesylate racemic

Übersicht

Beschreibung

Rasagiline mesylate is an antiparkinson drug synthesized from indanone through a series of chemical reactions, including condensation, asymmetrical reduction, catalytic hydrogenolysis, and salt formation with an overall yield of 9.5% (Cen Junda, 2011).

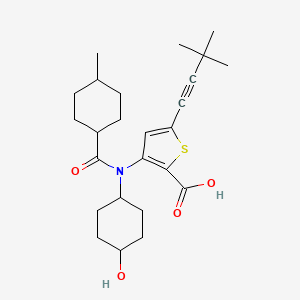

Synthesis Analysis

The synthesis of Rasagiline involves dynamic kinetic resolution of racemic 1-aminoindan catalyzed by immobilized Candida antarctica lipase B (CALB) with a palladium racemization catalyst, achieving high yield and excellent enantioselectivity. This chemoenzymatic process is crucial for obtaining Rasagiline in its active form (P. Kocieňski, 2015).

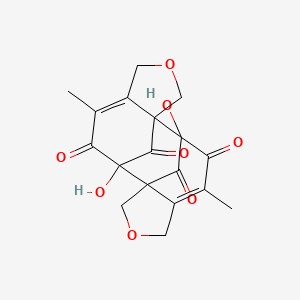

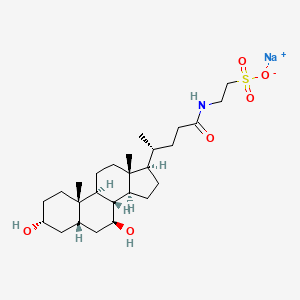

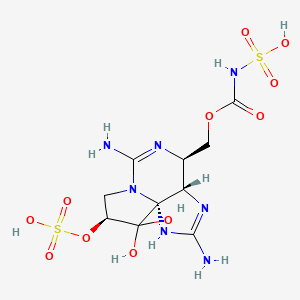

Molecular Structure Analysis

The molecular structure of Rasagiline mesylate has been elucidated using both laboratory and synchrotron X-ray powder diffraction data. The compound forms layers connected by mesylate ions through N-H...O and C-H...O hydrogen bonds, further stabilized by C-H...π interactions. The structure reveals significant insights into the stability and formation of Rasagiline mesylate crystals (Analio Dugarte-Dugarte et al., 2023).

Chemical Reactions and Properties

Rasagiline mesylate's synthesis highlights its chemical reactivity, particularly in the context of its dynamic kinetic resolution and the role of palladium nanocatalysts in racemization. This process demonstrates Rasagiline's ability to undergo specific chemical transformations crucial for its pharmacological efficacy (P. Kocieňski, 2015).

Physical Properties Analysis

The determination of Rasagiline mesylate's physical properties, such as its crystal structure and hydrogen bonding patterns, is essential for understanding its stability and solubility. The detailed analysis of its structure provides a basis for optimizing its formulation and delivery (Analio Dugarte-Dugarte et al., 2023).

Chemical Properties Analysis

The chemical properties of Rasagiline, including its interactions and bonding patterns, are critical for its function as a monoamine oxidase B inhibitor. The compound's synthesis and structure elucidate the mechanisms by which it exerts its pharmacological effects, highlighting the importance of its specific chemical attributes (Cen Junda, 2011).

Wissenschaftliche Forschungsanwendungen

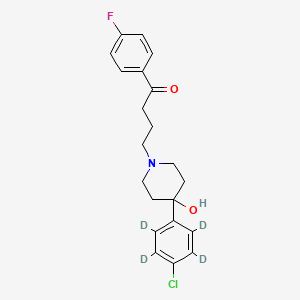

Bio-analytical Method Development and Validation

Rasagiline-13C3 mesylate was utilized as an internal standard in a bio-analytical method, which was validated for quantification of Rasagiline in human plasma. This method involved liquid-liquid extraction and high-performance liquid chromatography-tandem mass spectrometry detection. The method showed high recovery rates for Rasagiline and was successfully applied to pharmacokinetic studies in human volunteers under fasting conditions (Konda et al., 2012).

Synthesis and Pharmacokinetic Studies

Synthesis of (R)-Rasagiline via Dynamic Kinetic Resolution

An innovative approach was taken in the synthesis of Rasagiline, using dynamic kinetic resolution of racemic 1-aminoindan A. This process involved a chemoenzymatic catalyst system that could be recycled multiple times, highlighting a potential method for efficient Rasagiline synthesis (Kocieňski, 2015).

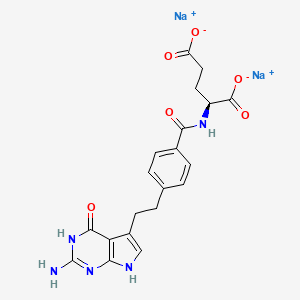

Pharmacokinetic Study of Rasagiline and its Major Metabolites

A novel LC-MS/MS method was developed for the simultaneous determination of Rasagiline and its major metabolites in human plasma. The method was validated and applied to a clinical pharmacokinetic study, emphasizing the importance of understanding the drug's metabolic pathways and systemic behavior (Wang et al., 2016).

Novel Formulations and Delivery Systems

Nanotheranostic Perspective for Parkinsonism

A study explored the preparation of Rasagiline mesylate-nanoparticles loaded gellan gum transdermal film, aiming to improve drug delivery for Parkinson's disease. This novel approach indicated increased bioavailability and effective brain drug uptake compared to the oral route, showcasing the potential of nanotheranostic strategies in enhancing drug delivery efficiency (Bali & Salve, 2020).

Design and Optimization of Nanoscale Solid Lipid Particles

Research focused on designing and optimizing Rasagiline mesylate-loaded nanoscale solid lipid particles. This work highlighted the use of microemulsion techniques and statistical methods for optimization, pointing towards innovative strategies in drug delivery system design (Kunasekaran & Krishnamoorthy, 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

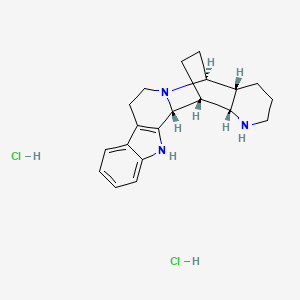

IUPAC Name |

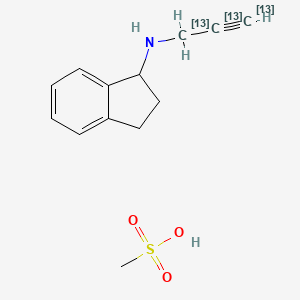

methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-IZHPGBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676130 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Rasagiline-13C3 Mesylate | |

CAS RN |

1216757-55-9 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.